tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
Overview
Description
tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate: is a complex organic compound with the molecular formula C₁₇H₂₄N₂O₂ It is characterized by a bicyclic structure that includes a benzyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate typically involves multiple steps. One common method includes the formation of the bicyclic core followed by the introduction of the benzyl group and the tert-butyl carbamate. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of bicyclic structures with biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness: What sets tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate apart from similar compounds is the presence of the benzyl group, which can significantly influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific applications, such as drug design and materials science.
Properties
IUPAC Name |
tert-butyl N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)18-15-13-10-19(11-14(13)15)9-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIFMNXUMIYQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432017 | |
Record name | tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186376-18-1 | |
Record name | tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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